molecular formula C23H22N2O6S B570987 7-PHENYLACETAMIDE-3-HYDROXY-3-CEPHEM-4-CARBOXYLIC ACID P-METHOXYBENZYL ESTER CAS No. 123054-31-9

7-PHENYLACETAMIDE-3-HYDROXY-3-CEPHEM-4-CARBOXYLIC ACID P-METHOXYBENZYL ESTER

Cat. No.: B570987
CAS No.: 123054-31-9
M. Wt: 454.497
InChI Key: UVZCXKHZXBJKSJ-DENIHFKCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-PHENYLACETAMIDE-3-HYDROXY-3-CEPHEM-4-CARBOXYLIC ACID P-METHOXYBENZYL ESTER involves multiple steps. One common method includes the esterification of penicillin G potassium salt with p-methoxybenzyl chloride . The reaction typically requires the use of organic solvents and specific catalysts to facilitate the process. For instance, the reaction may involve the use of decene and 2-mercaptobenzothiazole, followed by the addition of benzenesulfinic acid .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

7-PHENYLACETAMIDE-3-HYDROXY-3-CEPHEM-4-CARBOXYLIC ACID P-METHOXYBENZYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-PHENYLACETAMIDE-3-HYDROXY-3-CEPHEM-4-CARBOXYLIC ACID P-METHOXYBENZYL ESTER is unique due to its specific structure, which allows for the synthesis of a wide range of cephalosporin antibiotics. Its ability to undergo various chemical reactions and its role in inhibiting bacterial cell wall synthesis make it a valuable compound in medicinal chemistry .

Properties

CAS No.

123054-31-9

Molecular Formula

C23H22N2O6S

Molecular Weight

454.497

IUPAC Name

(4-methoxyphenyl)methyl (6R,7R)-3-hydroxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C23H22N2O6S/c1-30-16-9-7-15(8-10-16)12-31-23(29)20-17(26)13-32-22-19(21(28)25(20)22)24-18(27)11-14-5-3-2-4-6-14/h2-10,19,22,26H,11-13H2,1H3,(H,24,27)/t19-,22-/m1/s1

InChI Key

UVZCXKHZXBJKSJ-DENIHFKCSA-N

SMILES

COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)CC4=CC=CC=C4)O

Origin of Product

United States

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